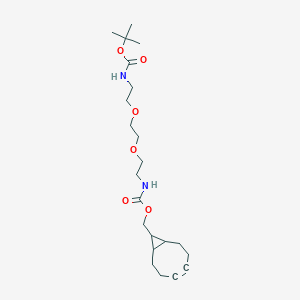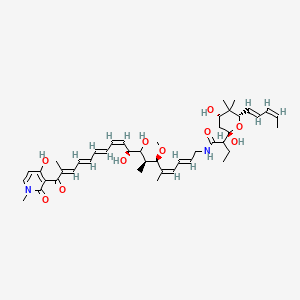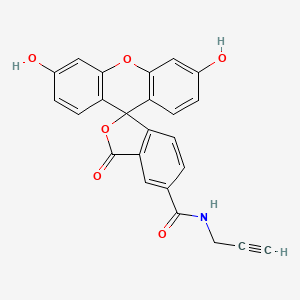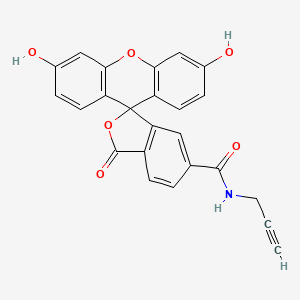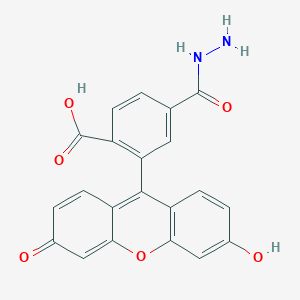
Fluorescein-PEG6-Acid
Übersicht
Beschreibung
Fluorescein-PEG6-Acid (CAS: 2055014-69-0) is a xanthene dye with excitation/emission maximum at 494/517 nm and a free terminal carboxyl acid . It is a part of the Fluorescent PEG category of compounds .
Molecular Structure Analysis
Fluorescein-PEG6-Acid has a chemical formula of C36H42N2O13S and a molecular weight of 742.8 . It is a xanthene dye with a free terminal carboxyl acid .Chemical Reactions Analysis
Fluorescein-PEG6-Acid, like other fluorescein compounds, can participate in various chemical reactions. For instance, its terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond . Fluorogenic reactions, which generate fluorescence from nonfluorescent reactants, are also relevant in the context of fluorescein compounds .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes
Fluorescein-PEG6-Acid can be used in the design and synthesis of fluorescent probes . These probes are sensitive, selective, and non-toxic, making them ideal for detection in various fields such as biomedical research, environmental monitoring, and food safety . The design of these probes requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups .
Biomedical Research
The synthesis and characterization techniques of organic small molecule fluorescent probes, which can include Fluorescein-PEG6-Acid, play an important role in biomedical research . These probes can help in the detection of biomolecules or molecular activities within cells through fluorescence signals .
Environmental Monitoring
Fluorescein-PEG6-Acid can be used in fluorescent probes for environmental monitoring . These probes can detect various environmental factors with high sensitivity due to their unique optical properties .
Food Safety
In the field of food safety, Fluorescein-PEG6-Acid can be used in the development of fluorescent probes . These probes can help in the detection of harmful substances in food, ensuring its safety .
Selective Detection of Folic Acid
A water-stable cesium lead bromide perovskite nanocrystal probe was synthesized and studied for the selective detection of folic acid (FA) . The fluorescence of the perovskite nanocrystals could be selectively quenched by FA . This method, using a fluorescence probe, provided a simple alternative strategy for detecting FA .
Design of Fluorescent Sensors
A novel fluorescein sensor compound based on furfuraldehyde fluorescein hydrazone (FFH) was synthesized . This sensor can coordinate with oxygen atom which opens up the fluorescein moiety and the spectra change can be recorded .
Wirkmechanismus
Target of Action
Fluorescein-PEG6-Acid is a xanthene dye . The primary targets of this compound are primary amine groups . These targets play a crucial role in the formation of stable amide bonds when they react with the terminal carboxylic acid of Fluorescein-PEG6-Acid in the presence of activators .
Mode of Action
Fluorescein-PEG6-Acid interacts with its targets (primary amine groups) through a chemical reaction. The terminal carboxylic acid of Fluorescein-PEG6-Acid reacts with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This interaction results in the formation of a stable compound that can be used as a quantum yield standard .
Biochemical Pathways
Fluorescein-PEG6-Acid, being a xanthene dye, is involved in the fluorescence process . The compound has an excitation/emission maximum of 494/517 nm . This property allows it to be used in various biological applications, including targeted probes for specific imaging, flexible monitoring of bacterial growth, and biomedical applications .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The result of Fluorescein-PEG6-Acid’s action is the formation of a stable amide bond with primary amine groups . This reaction enables the compound to be used as a quantum yield standard . Additionally, the compound’s fluorescent properties allow it to be used in various biological applications, such as targeted imaging .
Action Environment
The action of Fluorescein-PEG6-Acid can be influenced by environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the compound to react with primary amine groups and form a stable amide bond . Additionally, the compound’s solubility in aqueous media, facilitated by the hydrophilic PEG spacer, can influence its action, efficacy, and stability .
Zukünftige Richtungen
Fluorescence- and image-guided surgery are rapidly evolving fields that aim to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption . Fluorescein-PEG6-Acid, as a fluorescein derivative, could potentially contribute to these advancements.
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N2O13S/c39-25-2-5-29-31(22-25)50-32-23-26(40)3-6-30(32)36(29)28-4-1-24(21-27(28)34(43)51-36)38-35(52)37-8-10-45-12-14-47-16-18-49-20-19-48-17-15-46-13-11-44-9-7-33(41)42/h1-6,21-23,39-40H,7-20H2,(H,41,42)(H2,37,38,52) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATRUXJMOGOVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N2O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein-PEG6-Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)
![5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid](/img/structure/B607396.png)


